molecular formula C9H12N2O2 B13693389 3-Isopropyl-2-nitroaniline

3-Isopropyl-2-nitroaniline

Cat. No.: B13693389
M. Wt: 180.20 g/mol
InChI Key: VYQUBFAPMOPLGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Isopropyl-2-nitroaniline is an organic compound with the molecular formula C9H12N2O2 It is a derivative of aniline, where the amino group is substituted with an isopropyl group at the third position and a nitro group at the second position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Isopropyl-2-nitroaniline typically involves a multi-step process:

    Nitration: The nitration of isopropylbenzene (cumene) to form 3-nitroisopropylbenzene. This step involves the reaction of isopropylbenzene with a nitrating mixture (concentrated nitric acid and sulfuric acid) under controlled temperature conditions.

    Reduction: The nitro group in 3-nitroisopropylbenzene is then reduced to an amino group using reducing agents such as iron filings and hydrochloric acid or catalytic hydrogenation.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Continuous Nitration: Using continuous flow reactors to ensure efficient mixing and temperature control.

    Catalytic Reduction: Employing catalytic hydrogenation with palladium or platinum catalysts to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 3-Isopropyl-2-nitroaniline undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like tin and hydrochloric acid or catalytic hydrogenation.

    Substitution: The amino group can participate in electrophilic aromatic substitution reactions, such as acylation and sulfonation.

    Oxidation: The compound can be oxidized to form nitroso or nitro derivatives under specific conditions.

Common Reagents and Conditions:

    Reducing Agents: Tin and hydrochloric acid, iron filings, catalytic hydrogenation with palladium or platinum.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Substitution Reagents: Acyl chlorides, sulfonyl chlorides.

Major Products Formed:

    Reduction: 3-Isopropyl-2-aminobenzene.

    Substitution: 3-Isopropyl-2-acylaminoaniline, 3-Isopropyl-2-sulfonamidoaniline.

    Oxidation: 3-Isopropyl-2-nitrosoaniline, 3-Isopropyl-2,4-dinitroaniline.

Scientific Research Applications

3-Isopropyl-2-nitroaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its role in the development of pharmaceutical compounds with potential therapeutic effects.

    Industry: Utilized in the production of rubber chemicals, corrosion inhibitors, and as a stabilizer in the manufacture of plastics.

Mechanism of Action

The mechanism of action of 3-Isopropyl-2-nitroaniline involves its interaction with biological molecules through its nitro and amino groups. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects. The amino group can form hydrogen bonds and participate in nucleophilic substitution reactions, affecting enzyme activity and protein function.

Comparison with Similar Compounds

    2-Nitroaniline: Lacks the isopropyl group, making it less hydrophobic and with different reactivity.

    4-Nitroaniline: The nitro group is at the para position, leading to different electronic effects and reactivity.

    3-Isopropylaniline: Lacks the nitro group, resulting in different chemical properties and applications.

Uniqueness: 3-Isopropyl-2-nitroaniline is unique due to the presence of both the isopropyl and nitro groups, which confer distinct chemical properties and reactivity. The combination of these groups allows for specific interactions in chemical reactions and biological systems, making it a valuable compound in various applications.

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

2-nitro-3-propan-2-ylaniline

InChI

InChI=1S/C9H12N2O2/c1-6(2)7-4-3-5-8(10)9(7)11(12)13/h3-6H,10H2,1-2H3

InChI Key

VYQUBFAPMOPLGZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C(=CC=C1)N)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.